molecular formula C12H18FN3 B1415871 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine CAS No. 2138585-23-4

1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine

Cat. No. B1415871
CAS RN: 2138585-23-4
M. Wt: 223.29 g/mol
InChI Key: LQDFUCYGOCCNAO-UHFFFAOYSA-N
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Description

“1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine” is a chemical compound with the molecular formula C12H18FN3. It has a molecular weight of 223.29 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Pharmacological Potential

1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine, similar in structure to known piperazine derivatives, has been explored for its pharmacological potential. Compounds within this family have demonstrated a range of effects, from central nervous system activity to cardioprotective properties. For instance, piperazine derivatives have been investigated for their subjective effects in humans, resembling the effects of common amphetamine-type stimulants due to their impact on serotonin release, binding, and reuptake (Jan et al., 2010; Lin et al., 2011).

Cardioprotective Effects

Piperazine derivatives like Trimetazidine have shown cardioprotective effects when administered before reperfusion, suggesting potential therapeutic applications for compounds with similar chemical structures in mitigating cardiac injury (Khan et al., 2010). This emphasizes the importance of understanding the specific actions and mechanisms of this compound in cardiac tissues.

Nephroprotective Effects

The nephroprotective effects observed with piperazine ferulate, a derivative used in cardiovascular and kidney diseases, may also be relevant to the research applications of this compound (Yang et al., 2021). Understanding the mechanisms by which these compounds exert their renal protective effects could open new avenues for the treatment of nephropathies.

Antiallergic and Anti-inflammatory Properties

Piperazine derivatives have also been evaluated for their antiallergic and anti-inflammatory properties, indicating the potential for this compound to be studied in similar contexts (Herberg, 1989).

properties

IUPAC Name

1-ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDFUCYGOCCNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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